N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenyl group and a methylphenyl sulfanyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide typically involves the reaction of 4-fluoroaniline with 3-methylthiophenol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent oxidation. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the sulfanyl group may contribute to its overall stability and reactivity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-amino-4-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide
- N-(3-amino-4-fluorophenyl)-3-[(4-methylphenyl)sulfanyl]propanamide
Uniqueness
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Biological Activity
N-(4-fluorophenyl)-2-[(3-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a 4-fluorophenyl group and a 3-methylphenyl sulfanyl moiety attached to an acetamide backbone. The presence of the fluorine atom enhances the compound's lipophilicity and may influence its interaction with biological targets. This structural configuration suggests potential for various pharmacological applications.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by various pathogens .
- Anticancer Activity : In vitro studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines, including MDA-MB-231 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) . The mechanism behind this activity may involve the modulation of specific signaling pathways related to cell growth and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival, although specific targets remain to be fully elucidated.
- Receptor Interaction : The fluorophenyl group likely enhances binding affinity to certain receptors, which could modulate downstream signaling pathways related to inflammation and tumor growth .
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Pathogen | IC50/Effectiveness | Reference |
---|---|---|---|
Antimicrobial | Various pathogens | Not specified | |
Anticancer | MDA-MB-231 | IC50 < 50 µM | |
A549 | IC50 < 40 µM | ||
HT-29 | IC50 < 30 µM |
Detailed Research Findings
- Anticancer Studies : In vitro evaluations revealed that this compound exhibits significant antiproliferative effects against multiple cancer cell lines. For instance, it was noted that the compound induced apoptosis in MDA-MB-231 cells through caspase activation pathways .
- Antimicrobial Evaluations : The compound showed promising results against various bacterial strains, with ongoing studies assessing its minimum inhibitory concentration (MIC) values. These investigations are critical for determining its potential as an antibiotic agent .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-(3-methylphenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNOS/c1-11-3-2-4-14(9-11)19-10-15(18)17-13-7-5-12(16)6-8-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUDYTNZJHFADT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)SCC(=O)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.